molecular formula C7H3F4NO B12971356 1-(Perfluoropyridin-3-yl)ethan-1-one

1-(Perfluoropyridin-3-yl)ethan-1-one

Cat. No.: B12971356
M. Wt: 193.10 g/mol
InChI Key: GMGSLQQXAKFSSS-UHFFFAOYSA-N
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Description

1-(Perfluoropyridin-3-yl)ethan-1-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by a perfluorinated pyridine ring attached to an ethanone group, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluoropyridin-3-yl)ethan-1-one typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-pyridyl ethanone with perfluorinating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as silver fluoride (AgF) or cobalt trifluoride (CoF3) at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Perfluoropyridin-3-yl)ethan-1-one finds applications in multiple scientific domains:

Mechanism of Action

The mechanism of action of 1-(Perfluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The perfluorinated structure enhances its binding affinity and selectivity, making it a potent modulator of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 1-(Perfluoropyridin-3-yl)ethan-1-one is unique due to its complete perfluorination, which imparts higher chemical stability and lipophilicity compared to partially fluorinated analogs. This makes it particularly valuable in applications requiring robust chemical resistance and enhanced bioavailability .

Properties

Molecular Formula

C7H3F4NO

Molecular Weight

193.10 g/mol

IUPAC Name

1-(2,4,5,6-tetrafluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H3F4NO/c1-2(13)3-4(8)5(9)7(11)12-6(3)10/h1H3

InChI Key

GMGSLQQXAKFSSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(N=C1F)F)F)F

Origin of Product

United States

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